

In-Depth Technical Guide to N- α -Fmoc-N- ϵ -acetyl-L-lysine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ac-Lys(Fmoc)-OH*

Cat. No.: *B613747*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -Fmoc-N- ϵ -acetyl-L-lysine, a critical reagent in peptide synthesis and chemical biology. Below, you will find its core molecular data, a detailed experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS), and a diagram of a key biological signaling pathway involving lysine acetylation.

A quick clarification on nomenclature is warranted. The compound of interest for incorporating an acetylated lysine residue into a peptide chain is Fmoc-Lys(Ac)-OH, where the alpha-amino group is protected by Fmoc for peptide chain elongation, and the epsilon-amino group of the side chain is acetylated. The alternative, **Ac-Lys(Fmoc)-OH**, would imply an acetylated N-terminus and chain extension from the lysine side chain, which is a non-standard application. This guide will focus on the widely used Fmoc-Lys(Ac)-OH.

Core Molecular Data

The fundamental quantitative data for Fmoc-Lys(Ac)-OH is summarized in the table below, providing essential information for experimental design and execution.

| Property | Value |
|-------------------|--|
| Synonym | N- α -Fmoc-N- ϵ -acetyl-L-lysine[1][2] |
| Molecular Formula | C ₂₃ H ₂₆ N ₂ O ₅ [1][2][3][4] |
| Molecular Weight | 410.5 g/mol [1][3][4] |
| CAS Number | 159766-56-0[1][2] |

Experimental Protocol: Incorporation of Fmoc-Lys(Ac)-OH in Fmoc SPPS

This section details a standard protocol for the incorporation of an acetylated lysine residue into a growing peptide chain on a solid support using Fmoc-Lys(Ac)-OH. This procedure is a representative example of a single coupling cycle within a broader Solid-Phase Peptide Synthesis (SPPS) workflow.

Materials and Reagents:

- Fmoc-Lys(Ac)-OH
- Rink Amide resin (or other suitable resin for SPPS)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, reagent grade
- Dichloromethane (DCM), ACS grade
- Coupling reagent (e.g., HCTU, HBTU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Washing solvents (e.g., Methanol, Isopropanol)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Protocol:

- **Resin Swelling:** The solid-phase resin is swelled in DMF for a minimum of 30 minutes in a reaction vessel to ensure optimal reaction conditions.
- **Fmoc Deprotection:** The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with a 20% piperidine solution in DMF. This is typically performed for 5-10 minutes and may be repeated once to ensure complete deprotection.
- **Washing:** Following deprotection, the resin is thoroughly washed to remove residual piperidine and byproducts. A typical washing sequence is multiple cycles with DMF, followed by DCM, and then DMF again.
- **Amino Acid Activation:** In a separate vessel, Fmoc-Lys(Ac)-OH (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated. This is achieved by dissolving it in DMF along with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA). The solution is allowed to react for 2-5 minutes to form the activated ester.
- **Coupling Reaction:** The activated Fmoc-Lys(Ac)-OH solution is added to the deprotected peptide-resin in the reaction vessel. The mixture is agitated at room temperature for 1-2 hours to facilitate the coupling reaction.
- **Post-Coupling Wash:** After the coupling reaction, the resin is washed extensively with DMF, DCM, and isopropanol to remove any unreacted amino acid and coupling reagents.
- **Cycle Repetition:** The steps of Fmoc deprotection, washing, and coupling are repeated for each subsequent amino acid to be added to the peptide sequence.
- **Final Cleavage and Deprotection:** Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved by treating the peptide-resin with a strong acid cleavage cocktail, such as a TFA-based solution, for 2-3 hours. The cleaved peptide is then precipitated, washed with cold diethyl ether, and dried.

Signaling Pathway: Histone Acetylation and Transcriptional Regulation

Lysine acetylation is a pivotal post-translational modification that plays a crucial role in regulating gene expression. The following diagram illustrates the signaling pathway of histone acetylation, a key epigenetic mechanism.

Histone acetylation and deacetylation signaling pathway.

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- To cite this document: BenchChem. [In-Depth Technical Guide to N- α -Fmoc-N- ϵ -acetyl-L-lysine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613747#ac-lys-fmoc-oh-molecular-weight-and-formula]

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